REACTION_SMILES
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[CH2:30]([Cl:31])[Cl:32].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[Cl-:33].[Cl-:34].[Cl-:35].[Cl-:36].[Na+:19].[OH:20][C:21](=[O:22])[O-:23].[Ti+4:37].[n:1]1[cH:2][c:3]([C:7](=[O:8])[c:9]2[cH:10][cH:11][c:12]([O:15][CH2:16][O:17][CH3:18])[cH:13][cH:14]2)[cH:4][cH:5][cH:6]1>>[n:1]1[cH:2][c:3]([C:7](=[O:8])[c:9]2[cH:10][cH:11][c:12]([OH:15])[cH:13][cH:14]2)[cH:4][cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
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|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCOc1ccc(C(=O)c2cccnc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(c1ccc(O)cc1)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |